molecular formula C24H23ClN2O B223982 (2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone

(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone

Cat. No. B223982
M. Wt: 390.9 g/mol
InChI Key: MTYBMAFFPUINEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone, also known as Ketamine, is a dissociative anesthetic drug that has been used for both recreational and medical purposes. It was first synthesized in 1962 and has since been used as a general anesthetic in both humans and animals. In recent years, Ketamine has gained popularity as a treatment for depression and other mental health disorders.

Mechanism of Action

(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of mood and emotion. This blockade leads to an increase in the release of glutamate, a neurotransmitter that is involved in the formation of new neural connections in the brain. This increase in glutamate release is thought to be responsible for the rapid antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate and blood pressure, as well as changes in brain activity and connectivity. These effects are thought to be related to the drug's mechanism of action and may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone has several advantages as a research tool, including its rapid onset of action and its ability to induce dissociative states. However, the drug also has limitations, including its potential for abuse and its effects on heart rate and blood pressure, which may limit its use in certain populations.

Future Directions

There are several promising directions for future research on (2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone, including the development of new formulations and delivery methods, as well as the investigation of its potential therapeutic effects on a range of mental health disorders. Additionally, research is needed to better understand the long-term effects of this compound use and to develop strategies to minimize potential harms.

Synthesis Methods

(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone is synthesized through a multi-step process involving the condensation of 2-chlorobenzonitrile with 4-(diphenylmethyl)piperidine, followed by reduction and subsequent acidification. The final product is a white crystalline powder that is soluble in water.

Scientific Research Applications

(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic effects on depression, anxiety, and other mental health disorders. Research has shown that this compound can rapidly alleviate symptoms of depression and suicidal ideation, even in patients who have not responded to traditional antidepressant medications.

properties

Molecular Formula

C24H23ClN2O

Molecular Weight

390.9 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C24H23ClN2O/c25-22-14-8-7-13-21(22)24(28)27-17-15-26(16-18-27)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2

InChI Key

MTYBMAFFPUINEA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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